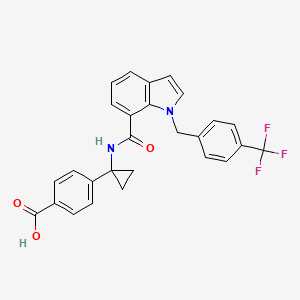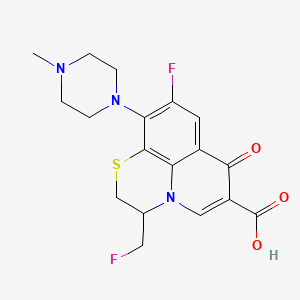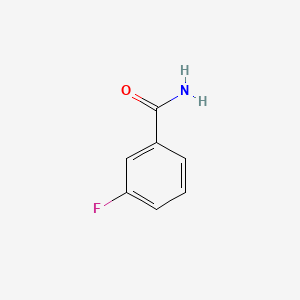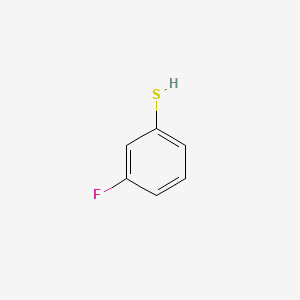![molecular formula C24H24F5N5O B1676620 5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole CAS No. 935273-79-3](/img/structure/B1676620.png)
5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole
概要
説明
MK-4101 is a Smoothened (Smo) receptor antagonist. It binds to human recombinant Smo expressed in HEK293T cells (IC50 = 1.1 µM) and inhibits Gli1-mediated hedgehog signaling in a reporter assay (IC50 = 1.5 µM). It is also an inhibitor of 11β-hydroxy steroid dehydrogenase-1. MK-4101 (40 and 80 mg/kg per day) reduces tumor growth in a murine medulloblastoma mouse allograft model, induces tumor regression when administered at a dose of 80 mg/kg twice per day, and reduces expression of the hedgehog pathway-associated transcription factor Gli1 in tumor tissue.
A potent SMO Inhibitor of the Hedgehog Pathway, highly active against Medulloblastoma and Basal Cell Carcinoma.
MK-4101 is a potent and selective inhibitor of the Hedgehog Pathway. MK-401 Is Highly Active against Medulloblastoma and Basal Cell Carcinoma. MK-4101 showed anti-tumor activity through the inhibition of proliferation and induction of extensive apoptosis in tumor cells. MK-4101 was highly efficacious against primary medulloblastoma and BCC developing in the cerebellum and skin of Ptch1(+/-) mice. MK-4101 targets the Hh pathway in tumor cells, showing the maximum inhibitory effect on Gli1 MK-4101 also induced deregulation of cell cycle and block of DNA replication in tumors.
科学的研究の応用
MK-4101: Scientific Research Applications
Inhibition of Hedgehog Pathway: MK-4101 is known to target the Hedgehog (Hh) signaling pathway, which plays a crucial role in cell differentiation, tissue patterning, and stem cell maintenance. It shows a significant inhibitory effect on Gli1, a key component of the Hh pathway, making it a potential therapeutic agent for conditions where this pathway is dysregulated .
Antitumor Activity: The compound has demonstrated high activity against tumors by inducing deregulation of the cell cycle and blocking DNA replication. This suggests its use in cancer therapy, particularly for tumors that are dependent on the Hh pathway for growth and survival .
Treatment of Medulloblastoma: MK-4101 has shown promising results in preclinical studies for the treatment of medulloblastoma, a type of brain tumor. By targeting the Hh pathway, which is often activated in such tumors, MK-4101 could offer a new avenue for treatment .
Basal Cell Carcinoma Therapy: Similarly, MK-4101 is highly active against basal cell carcinoma, the most common form of skin cancer. Its mechanism of action involves disrupting the Hh pathway signaling, which is implicated in the development of this cancer .
Gene Expression Profile Alteration: Research indicates that MK-4101 can induce changes in gene expression profiles within tumors. Understanding these changes can help elucidate the compound’s mechanism of action and optimize its therapeutic use .
Hedgehog Pathway Reporter Gene Assay: In preclinical assays using transgenic mouse cell lines and human esophageal cancer cells, MK-4101 effectively inhibited Hh pathway signaling. These assays are crucial for screening compounds for their potential to modulate this pathway .
作用機序
Target of Action
MK-4101, also known as 5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole, primarily targets the Hedgehog (Hh) signaling pathway . The compound shows the maximum inhibitory effect on Gli1 , a key component of the Hh pathway .
Mode of Action
MK-4101 acts as a Smoothened (SMO) antagonist . It inhibits the Hh signaling pathway by binding to the SMO receptor, which is a crucial step in the Hh pathway . This binding prevents the activation of the pathway, leading to the inhibition of Gli1 .
Biochemical Pathways
The Hh pathway plays a critical role in cell differentiation and patterning during development in many organs/systems . Aberrant activation of the Hh pathway can result in tumorigenesis . MK-4101’s action on the Hh pathway also affects other signaling pathways, such as the IGF and Wnt signaling pathways . The interplay among Hh, IGF, and Wnt is crucial in Hh-dependent tumorigenesis .
Pharmacokinetics
MK-4101 has good bioavailability and can be administered orally . It has low-to-moderate plasma clearance in mice and rats . It is well absorbed and mainly excreted into the bile . This suggests that MK-4101 can be used to treat Hh-dependent brain tumors, such as medulloblastoma .
Result of Action
MK-4101 has robust antitumor activity, achieved through the inhibition of proliferation and induction of extensive apoptosis in tumor cells . It has shown efficacy against primary medulloblastoma and basal cell carcinoma (BCC) developing in the cerebellum and skin of Ptch1+/- mice . MK-4101 also induced deregulation of the cell cycle and block of DNA replication in tumors .
Action Environment
The action of MK-4101 is influenced by the genetic environment of the cells. For instance, it has been shown to be highly efficacious against tumors developing in Ptch1+/- mice, a model of Hh-dependent tumors . .
特性
IUPAC Name |
5-(3,3-difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F5N5O/c1-34-17(15-4-2-3-5-16(15)24(27,28)29)31-32-20(34)22-9-6-21(7-10-22,8-11-22)19-30-18(35-33-19)14-12-23(25,26)13-14/h2-5,14H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJOIWLYDJCTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NOC(=N4)C5CC(C5)(F)F)C6=CC=CC=C6C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


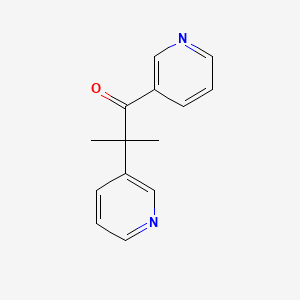

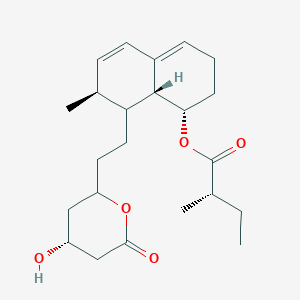

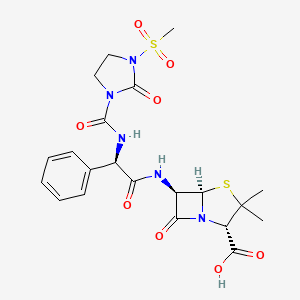
![5-O-[8-(cis-2,6-dimethylmorpholino)octylcarbamoyl]eseroline](/img/structure/B1676551.png)
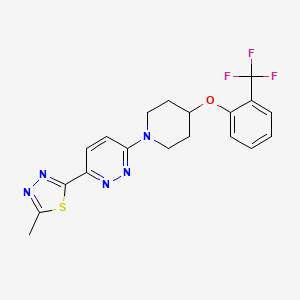
![N-[[4-(5,9-diethoxy-6-oxo-8H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylphenyl]methylsulfonyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B1676553.png)
![2,6-dichloro-N-(1-(4-(4,9-diethoxy-1-oxo-1H-benzo[f]isoindol-2(3H)-yl)-3-methylbenzyl)cyclopropylcarbamoyl)benzenesulfonamide](/img/structure/B1676554.png)
